molecular formula C20H30O4 B035232 bicyclo-PGE2 CAS No. 109826-53-1

bicyclo-PGE2

Cat. No.: B035232
CAS No.: 109826-53-1
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-PAJBVNRRSA-N
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Description

Bicyclo-PGE2, also known as bicyclo-prostaglandin E2, is a stable transformation product of 13,14-dihydro-15-keto prostaglandin E2. This compound is a metabolite of prostaglandin E2, which is found in human plasma. Prostaglandin E2 plays a significant role in various physiological processes, including inflammation, fever, and the regulation of blood pressure .

Mechanism of Action

The COX-2/PGE2 pathway influences the hallmarks of cancer via the ability of PGE2 to simulate the activation of β-catenin, which leads to the stimulation of cell growth and proliferation via its interaction with TCF-4 in the nucleus .

Safety and Hazards

Bicyclo-PGE2 may cause skin dryness or cracking, serious eye irritation, drowsiness or dizziness, and may damage fertility or the unborn child .

Future Directions

Bicyclo-PGE2 is potentially useful in assays designed to measure the biosynthesis and disposition of PGE2 . Future studies using new methodologies capable of co-assessing multiple prostaglandins and metabolites, in large, well-defined populations, will help provide more insight as to the identification of exactly which prostaglandins and/or metabolites consistently change with labor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo-PGE2 involves the base-catalyzed transformation of 13,14-dihydro-15-keto prostaglandin E2. This reaction typically requires a strong base and controlled reaction conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Bicyclo-PGE2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

  • Prostaglandin E2
  • 13,14-Dihydro-15-keto prostaglandin E2
  • Prostaglandin F2α
  • Prostaglandin D2

Comparison: Bicyclo-PGE2 is unique due to its stability and specific interaction with EP2 and EP4 receptors. Unlike prostaglandin E2, which is relatively unstable, this compound can be used in various experimental conditions without significant degradation. This stability makes it a valuable tool in research and industrial applications .

Properties

IUPAC Name

(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZPIJMGKLVTQ-PAJBVNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348013
Record name Bicyclo-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74158-09-1
Record name Bicyclo-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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